molecular formula C12H13Cl3N2O B1520960 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride CAS No. 1170528-42-3

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

Cat. No.: B1520960
CAS No.: 1170528-42-3
M. Wt: 307.6 g/mol
InChI Key: VMKJLXNSLKSOSN-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H11ClN2O.2ClH and a molecular weight of 307.61 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H . This indicates the presence of a chlorine atom, a pyridinyl group, and a methoxy group attached to an aniline ring.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 307.61 .

Scientific Research Applications

Structural and Interaction Studies

The crystallographic analysis of related compounds to 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride reveals intricate molecular interactions and structures. For instance, in a study of a similar compound, the dihedral angle between the pyridine and benzene ring planes was highlighted, and the molecules were linked into inversion dimers, further forming a three-dimensional network through various molecular interactions, showcasing the complexity and potential utility of these compounds in structural chemistry (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Corrosion Inhibition

The compound 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline, closely related to the compound , was synthesized and studied as a corrosion inhibitor. It showed an impressive efficiency of 96.0% at a particular concentration, illustrating the potential of such compounds in protecting materials against corrosion. This highlights the significance of these compounds in industrial applications where material longevity and durability are crucial (C. M. Fernandes, Marcos Vinícius Palmeira Mello, Nazir Escarpini dos Santos, A. M. D. Souza, Mauricio Lanznaster, & E. Ponzio, 2019).

Spectroscopic Analysis and Synthesis

These aniline derivatives are also significant in spectroscopic studies and synthesis. A study involving a similar compound, 2-(benzylthio)-N-{pyridinylmethylidene}aniline, utilized computational methodologies for structural and vibrational analysis, emphasizing the importance of these compounds in theoretical and experimental chemistry. Such studies aid in understanding the molecular behavior and properties of these compounds, which is essential for their application in various scientific fields (Alberto Acosta-Ramírez, Mathew C. Larade, Samantha M. Lloy, Edward D. Cross, B. McLellan, Jaime M. Martell, R. McDonald, & Matthias Bierenstiel, 2013).

Crystal Engineering and Luminescent Properties

The compounds related to this compound have been used in crystal engineering and studying photoluminescent properties. For example, anilic acids and dipyridyl compounds were co-crystallized to form complexes with distinct hydrogen-bonding patterns, leading to infinite linear or zigzag tape structures. This showcases the utility of these compounds in designing new materials with specific properties and applications in electronics or photonics (M. Zaman, M. Tomura, & Y. Yamashita, 2001).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The antitumor activity of related aniline derivatives suggests potential future directions for research . Further studies could explore the compound’s effects on different cell lines and its potential use in cancer treatment .

Properties

IUPAC Name

3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKJLXNSLKSOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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